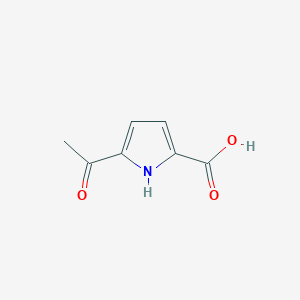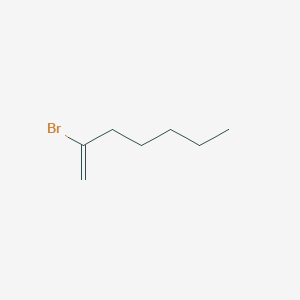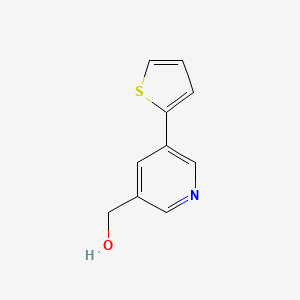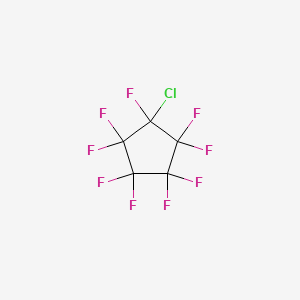
Perfluoro(chlorocyclopentane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro(chlorocyclopentane) is a compound that belongs to the class of perfluorinated cyclopentanes, which are characterized by the replacement of hydrogen atoms with fluorine atoms in the cyclopentane ring. These compounds are of interest due to their unique chemical and physical properties, which arise from the strong carbon-fluorine bonds. The research on these compounds spans from their synthesis to their potential applications and environmental impact.
Synthesis Analysis
The synthesis of perfluorinated cyclopentanes and related compounds has been explored in several studies. For instance, the synthesis of perfluoro[2.2]paracyclophane was achieved in a 39% yield from a precursor, 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene, by reaction with Zn when heated in acetonitrile at 100 degrees Celsius . This synthesis is part of a broader effort to understand the chemistry of partially and fully fluorinated cyclophanes.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds has been studied using various techniques. A gas-phase electron diffraction study of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) revealed a boat conformation with independent orientations for the -CF3 groups . This study provides insight into the molecular geometry and electron distribution in perfluorinated cyclic compounds, which is essential for understanding their reactivity and interactions.
Chemical Reactions Analysis
Perfluorinated cyclopentanes can undergo a variety of chemical reactions. For example, perfluorocyclopentadiene can react thermally with bis(trimethylstannyl)acetylene to yield a Diels–Alder adduct, which upon further reactions can lead to the synthesis of perfluoronorbornadiene and perfluoronorbornene . These reactions demonstrate the versatility of perfluorinated cyclopentanes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are influenced by the presence of fluorine atoms. For instance, perfluoro macrocycles, despite being weaker bases than their hydrocarbon analogues, are very stable and can tenaciously bind anions such as O2- and F- . The toxicity of perfluorinated compounds, such as perfluorooctane sulphonic acid (PFOS), has been studied in combination with other chlorinated chemicals, revealing complex toxicological interactions . These properties are critical for assessing the environmental impact and potential applications of perfluorinated cyclopentanes.
Applications De Recherche Scientifique
1. Applications in Membrane Technology
Perfluorinated ionomer membranes, such as Nafion, have wide-ranging applications in industrial chemical processes and research. They are utilized in the chloralkali process, H₂/O₂ fuel cells, biomedical sensing, and other types of chemical sensors based on modified electrodes. These membranes' permeability can be significantly improved by incorporating suitable sulfonated surfactants into their microstructure. This enhancement is attributed to increased mobility of molecules between carrier sites due to the presence of specific surfactants, indicating that movement occurs primarily through an interfacial region of the film structure (Rábago, Noble, & Koval, 1994).
2. Synthesis and Chemistry of Perfluoromacrocycles
Perfluoromacrocycles, including various perfluoro crown ethers and cryptands, are synthesized through controlled elemental fluorination. Despite being weaker bases than their hydrocarbon analogues, these macrocycles exhibit remarkable stability and preferentially bind anions over cations. Their potential applications span diverse fields due to their unique chemical properties (Lin et al., 1994).
3. Photochemical Reactions and Derivatives
Perfluoro derivatives like perfluoro-(methylenecyclopentane) and perfluoro-(1-methylcyclopentene) have been synthesized through the ultraviolet irradiation of decafluorocyclohexene. These compounds exhibit interesting chemical behaviors, such as undergoing addition reactions and isomerizations catalyzed by fluoride ions. Such reactions highlight their potential utility in various chemical synthesis processes and research applications (Camaggi & Gozzo, 1971).
4. Environmental and Toxicological Studies
Studies on polyfluorinated compounds (PFCs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) have shown their widespread presence in the environment and potential toxicity. Research has focused on understanding their distribution, human exposure routes, and long-term environmental and health impacts. These studies are crucial for developing regulations and managing the risks associated with PFCs (Lindstrom, Strynar, & Libelo, 2011).
5. Solvent Interactions in Fluorous Reaction Systems
Chloroform and perfluoro(methylcyclohexane) mixtures serve as solvents in "fluorous" biphase reactions. Their interactions with solutes in different phases have been studied, revealing insights into the selective interactions of solvent components. Such research informs the understanding of solvent behavior in chemical processes (Gerig, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research on perfluoroalkanes is ongoing, with a focus on understanding their toxicity and developing methods for their removal from contaminated soil and water . There is also interest in the potential use of perfluoroalkanes in various applications, such as healthcare, pharmaceuticals, textile, electronics, aerospace, energy, oil, and gas .
Propriétés
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF9/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVQKOLPIBOMHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)Cl)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456712 |
Source


|
| Record name | Chloro(nonafluoro)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(nonafluoro)cyclopentane | |
CAS RN |
376-76-1 |
Source


|
| Record name | Chloro(nonafluoro)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


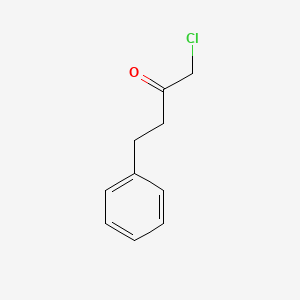

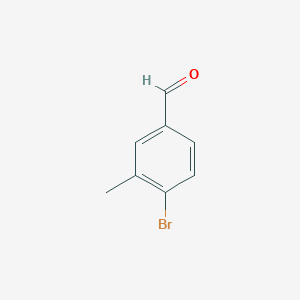

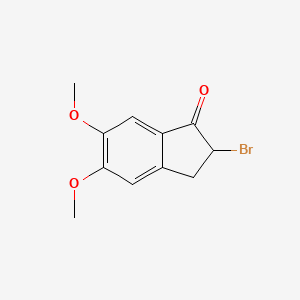


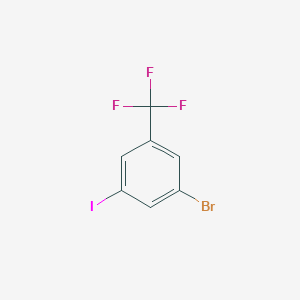
![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
